6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid
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Overview
Description
6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid, also known as pangamic acid or vitamin B15, is a compound with the molecular formula C14H27NO8 and a molecular weight of 337.37 g/mol . It is a derivative of gluconic acid and is characterized by its multiple hydroxyl groups and a di(propan-2-yl)amino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid typically involves the esterification of gluconic acid with di(propan-2-yl)aminoacetyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific strains of microorganisms are used to catalyze the synthesis of the compound . This method is advantageous due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the di(propan-2-yl)aminoacetyl moiety can be reduced to form alcohols.
Substitution: The ester linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid involves its interaction with cellular enzymes and metabolic pathways. It is believed to enhance oxygen utilization and improve cellular respiration by acting as a cofactor for certain enzymatic reactions . The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Gluconic Acid: A precursor in the synthesis of 6-[2-[Di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid.
Ascorbic Acid (Vitamin C): Shares antioxidant properties and is used in similar applications.
Nicotinic Acid (Vitamin B3): Another compound with metabolic and therapeutic effects.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions and its potential therapeutic benefits .
Properties
Molecular Formula |
C14H27NO8 |
---|---|
Molecular Weight |
337.37 g/mol |
IUPAC Name |
6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C14H27NO8/c1-7(2)15(8(3)4)5-10(17)23-6-9(16)11(18)12(19)13(20)14(21)22/h7-9,11-13,16,18-20H,5-6H2,1-4H3,(H,21,22) |
InChI Key |
CUEHNLMLFJFMER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O)C(C)C |
Origin of Product |
United States |
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